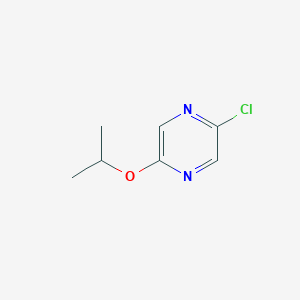

2-Chloro-5-isopropoxypyrazine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-5-propan-2-yloxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-5(2)11-7-4-9-6(8)3-10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVIVIQFIZPXEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CN=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856498 | |

| Record name | 2-Chloro-5-[(propan-2-yl)oxy]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1081522-65-7 | |

| Record name | 2-Chloro-5-[(propan-2-yl)oxy]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 5 Isopropoxypyrazine and Its Analogues

Advanced Synthetic Routes to the 2-Chloro-5-isopropoxypyrazine Core

The construction of the this compound scaffold can be approached through several advanced methodologies. These routes often involve the sequential introduction of the chloro and isopropoxy groups onto a pre-existing pyrazine (B50134) ring, demanding careful selection of reagents and reaction pathways to ensure correct regiochemistry.

Alkoxylation Strategies for Pyrazine Derivatization

Alkoxylation of a pyrazine ring, particularly a halo-substituted one, is typically achieved via a nucleophilic aromatic substitution (SNAr) mechanism. In the context of synthesizing this compound, a common precursor is 2,5-dichloropyrazine (B10626). The reaction involves the displacement of one of the chlorine atoms by an isopropoxide nucleophile.

The regioselectivity of this mono-alkoxylation is a critical consideration. The electronic nature of the pyrazine ring, which is electron-deficient, facilitates nucleophilic attack. The selection of the solvent and the nature of the alkoxide's counter-ion can influence the reaction's efficiency and yield. For instance, using sodium or potassium isopropoxide in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) at controlled temperatures is a common approach.

| Precursor | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

| 2,5-Dichloropyrazine | Sodium Isopropoxide | THF | 25-60 | This compound | Moderate |

| 2,5-Dichloropyrazine | Potassium Isopropoxide | DMF | 20-50 | This compound | Moderate to High |

| 2,5-Dibromopyrazine | Sodium Isopropoxide | Dioxane | 80-100 | 2-Bromo-5-isopropoxypyrazine | Moderate |

This table presents typical conditions for the alkoxylation of dihalopyrazines based on general SNAr principles.

Chlorination Techniques for Pyrazine Ring Systems

Chlorination of the pyrazine core is a fundamental step in the synthesis of this compound, often starting from a hydroxypyrazine precursor. The conversion of a hydroxyl group to a chlorine atom is a standard transformation in heterocyclic chemistry. The most common and effective reagent for this purpose is phosphorus oxychloride (POCl₃). google.com

The reaction typically involves heating the hydroxypyrazine substrate with an excess of POCl₃, sometimes in the presence of a catalyst such as dimethylformamide (DMF) or a tertiary amine. For example, 2-hydroxy-5,6-diphenylpyrazine can be converted to 2-chloro-5,6-diphenylpyrazine by treatment with phosphoryl chloride at temperatures between 70°C and 120°C. google.com This method is broadly applicable to various hydroxypyrazine derivatives. Another established method involves the vapor-phase reaction of pyrazine with chlorine at high temperatures (150-600 °C), which can produce monochloropyrazine. google.com

| Substrate | Chlorinating Agent | Conditions | Product |

| Hydroxypyrazine | POCl₃ | 80-110°C, neat or with solvent | Chloropyrazine |

| Pyrazine | Cl₂ (vapor) | 150-600°C, vapor phase | 2-Chloropyrazine (B57796) |

| 2-Hydroxy-5-bromopyrazine | POCl₃ | Heat, 2 hours | Mixture including 2,5-dichloropyrazine chemicalbook.com |

This table summarizes common chlorination methods for pyrazine systems.

Regioselective Synthesis Approaches for this compound

Achieving the specific 2,5-substitution pattern requires a regioselective strategy. The order of the chlorination and alkoxylation steps is crucial and is determined by the available starting materials and the directing effects of the substituents.

One reliable regioselective route begins with 2,5-dichloropyrazine. Due to the symmetrical nature of the starting material, the initial mono-alkoxylation reaction with one equivalent of sodium or potassium isopropoxide yields the desired this compound directly. Controlling the stoichiometry of the alkoxide is key to preventing the formation of the di-alkoxylated byproduct.

An alternative approach involves starting with a pre-functionalized pyrazine. For instance, synthesis could begin with 2-amino-5-chloropyrazine. The amino group can be converted to a chloro group via a Sandmeyer reaction after the introduction of the isopropoxy group at a different position, or the existing chloro group can direct the subsequent alkoxylation. The development of methods for regioselective functionalization, such as directed lithiation followed by reaction with an electrophile, has also expanded the toolbox for creating specifically substituted pyrazines. researchgate.net

Precursor Chemistry and Functionalization Strategies

The choice of starting material is pivotal in the synthesis of this compound. Hydroxypyrazines and aminopyrazines are common and versatile precursors that allow for the strategic introduction of the required functional groups.

Derivatization from Hydroxypyrazines

Hydroxypyrazines, which exist in tautomeric equilibrium with pyrazinones, are highly versatile intermediates. A plausible synthetic pathway to this compound could start from 5-chloropyrazin-2-ol.

Alkoxylation of 5-chloropyrazin-2-ol: The hydroxyl group can be alkylated using an isopropyl halide (e.g., 2-bromopropane) under basic conditions (e.g., K₂CO₃, NaH) to form 2-isopropoxy-5-chloropyrazine. This is essentially the target molecule, just named differently based on priority.

Chlorination of a Hydroxypyrazine: Alternatively, one could start with a suitable hydroxypyrazine, such as 2-hydroxy-5-bromopyrazine. This compound can be treated with a strong chlorinating agent like phosphorus oxychloride (POCl₃), which converts the hydroxyl group to a chlorine. This process can sometimes lead to a mixture of products, including 2,5-dichloropyrazine, which can then be selectively alkoxylated as described previously. chemicalbook.com A patent describes a process where 2-hydroxy-5-bromopyrazine is heated with POCl₃ at 60°C for two hours to yield a mixture containing 2,5-dichloropyrazine. chemicalbook.com

A general method for synthesizing 2-hydroxypyrazines involves the condensation of a 1,2-dicarbonyl compound with an α-aminoamide. beilstein-journals.org This provides access to a wide range of hydroxypyrazine precursors.

Utilization of Aminopyrazine Intermediates

Aminopyrazines serve as excellent precursors for the introduction of a chlorine atom onto the pyrazine ring via the Sandmeyer reaction. This classic transformation involves the diazotization of a primary aromatic amine followed by decomposition of the diazonium salt in the presence of a copper(I) chloride catalyst.

A synthetic route utilizing this chemistry could proceed as follows:

Starting Material: Begin with 5-chloropyrazin-2-amine.

Diazotization: The amine is treated with sodium nitrite (B80452) (NaNO₂) in a strong acid like hydrochloric acid (HCl) at low temperatures (typically -10°C to 0°C) to form the corresponding diazonium salt.

Sandmeyer Reaction: The diazonium salt is then reacted with a solution of copper(I) chloride (CuCl) to replace the diazonium group with a chlorine atom, yielding 2,5-dichloropyrazine.

Alkoxylation: The resulting 2,5-dichloropyrazine is then subjected to nucleophilic substitution with sodium isopropoxide to afford the final product, this compound.

This sequence is demonstrated in the synthesis of 2,5-dichloropyrazine from 5-chloropyrazin-2-amine, which involves slow addition of sodium nitrite to a solution of the amine in concentrated hydrochloric acid at -10°C, followed by stirring and workup to yield the dichlorinated product. chemicalbook.com

| Step | Starting Material | Reagents | Key Intermediate | Final Product |

| 1 | 5-Chloropyrazin-2-amine | 1. NaNO₂, HCl (-10°C) 2. CuCl | 2,5-Dichloropyrazine | This compound |

| 2 | 2,5-Dichloropyrazine | NaO-iPr, THF | - |

This table outlines the synthetic sequence starting from an aminopyrazine precursor.

Halogen Exchange Reactions for Chloro-Pyrazine Synthesis

The synthesis of chloro-pyrazines can be effectively achieved through halogen exchange reactions, a critical method for introducing a chlorine atom onto an aromatic or heteroaromatic ring by replacing another halogen, such as bromine or iodine. nih.govscience.gov These transformations, often referred to as aromatic Finkelstein or retro-Finkelstein reactions, are of significant synthetic utility as they allow for the conversion of more readily available or more reactive halogenated precursors into the desired chloro-derivatives. nih.gov

Metal-mediated catalysis is frequently required to facilitate these exchanges on aryl halides, including pyrazine systems. nih.govscience.gov Various catalytic systems have been developed to promote the efficient replacement of one halogen with another. For instance, copper-catalyzed methods have proven effective for converting aryl bromides into the corresponding iodides, and the principles can be adapted for other halogen exchanges. acs.org A typical reaction involves treating a bromo-pyrazine with a chloride salt in the presence of a suitable catalyst. For example, iron(III) chloride has been used to catalyze the conversion of heteroaryl bromides to their chlorinated analogues in acetonitrile (B52724) under UV light irradiation. nih.gov

The driving force for these equilibrium reactions can be manipulated by the choice of reagents and conditions, such as the use of a large excess of the chloride salt or the removal of a product to shift the equilibrium. acs.org The reactivity of the starting halide is a key consideration; aryl iodides and bromides are generally more reactive and thus more easily replaced than chlorides, making the synthesis of chloro-pyrazines from bromo-pyrazines a synthetically viable, though sometimes challenging, route. nih.gov The choice of catalyst, solvent, and chloride source is crucial for achieving high selectivity and yield. nih.govacs.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for the efficient and high-yield synthesis of this compound and related compounds. Key parameters that are manipulated include catalytic systems, solvents, temperature, and pressure.

Catalytic Systems in Pyrazine Synthesis

A diverse array of catalytic systems is employed in pyrazine synthesis to enhance reaction rates and yields. Historically, heterogeneous catalysts like granular alumina, copper-chromium, and copper-zinc-chromium have been used for vapor-phase reactions, such as the condensation of diamines with diols. tandfonline.comtandfonline.com Palladium catalysts are effective for the dehydrogenation of piperazines to yield pyrazines. tandfonline.com

More recently, advances have been made using homogenous catalysts. Manganese pincer complexes, for example, have been shown to catalyze the dehydrogenative self-coupling of 2-amino alcohols to form 2,5-substituted pyrazines, a process that generates only water and hydrogen gas as byproducts. nih.gov For cross-coupling reactions to functionalize a pre-existing pyrazine ring, palladium and nickel catalysts are standard. rsc.orgmdpi.com For instance, a nickel-catalyzed Kumada–Corriu cross-coupling was used to produce a trisubstituted pyrazine in 90% yield. mdpi.com The choice of catalyst and associated ligands is critical and often tailored to the specific transformation. rsc.org

| Catalyst System | Reaction Type | Substrates | Yield | Reference |

| Copper-Chromium | Condensation / Dehydrogenation | Diamines and Diols/Epoxides | >90% | tandfonline.comresearchgate.net |

| Manganese Pincer Complex | Dehydrogenative Coupling | β-Amino Alcohols | up to 95% | nih.gov |

| Palladium(II) Acetate | C-H/C-H Cross-Coupling | Indole and Pyrazine N-oxide | 45-50% | mdpi.com |

| Nickel Catalyst | Kumada–Corriu Cross-Coupling | 2-chloropyrazine and Grignard reagent | 90% | mdpi.com |

| Palladium on Carbon (Pd-C) | Hydrogenation | N-oxide pyrazine | 55-80% | researchgate.net |

Solvent Effects and Reaction Medium Selection

The reaction medium can profoundly influence the outcome of pyrazine synthesis, affecting reaction rates, yields, and even product selectivity. Studies have shown that solvent polarity and hydrophobicity are key factors. In one enzymatic study on pyrazinamide (B1679903) synthesis, tert-amyl alcohol was found to be a superior solvent, providing higher yields compared to more polar solvents like methanol (B129727) or DMSO, or less polar ones like dichloromethane (B109758). nih.gov The selection is often guided by the solvent's ability to dissolve reactants while not inhibiting catalyst activity. nih.gov

The solubility of pyrazine products themselves is also a consideration for extraction and purification. The hexane (B92381) solubility of alkyl-substituted pyrazines tends to increase with the number of alkyl groups, while more polar pyrazines containing hydroxyl groups have minimal hexane solubility and require more polar extraction solvents like dichloromethane (DCM). oup.com

In line with green chemistry principles, there is a growing interest in using environmentally benign solvents. tandfonline.com Deep Eutectic Solvents (DESs), for instance, have been employed as both the solvent and catalyst for the preparation of pyrazine derivatives from d-glucosamine. acs.org Similarly, aqueous methanol has been used as a medium for the condensation of 1,2-diketo compounds with 1,2-diamines, offering a greener alternative to traditional organic solvents. tandfonline.com

| Solvent | Reaction Type | Effect on Yield | Reference |

| tert-Amyl Alcohol | Enzymatic Ammonolysis | High product yield | nih.gov |

| Methanol, Acetonitrile, DMSO | Enzymatic Ammonolysis | Lower product yield | nih.gov |

| Toluene | Dehydrogenative Coupling | Quantitative product formation | nih.gov |

| Deep Eutectic Solvents (DESs) | Self-condensation | Act as both catalyst and solvent | acs.org |

| Aqueous Methanol | Condensation | Environmentally benign medium | tandfonline.com |

Temperature and Pressure Control in High-Yield Preparations

Temperature is a critical parameter in pyrazine synthesis. Elevated temperatures are often necessary to drive reactions, such as the gas-phase catalytic synthesis which operates at 300-600°C. researchgate.net However, precise temperature control is crucial, as excessive heat can lead to the breakdown of the pyrazine ring and the formation of by-products. researchgate.net For instance, in the synthesis of pyrazine using a copper-chromite catalyst, the optimal temperature range is 300-450°C; below this range, the reaction is incomplete, while above it, degradation occurs. researchgate.net

In other synthetic routes, milder temperatures are sufficient. The optimization of a dehydrogenative coupling reaction found that lowering the temperature from 150°C to 125°C resulted in quantitative product formation. nih.gov Similarly, studies on the self-condensation of glucosamine (B1671600) in deep eutectic solvents showed that while higher temperatures (110-120°C) increased the reaction rate, the highest yields were achieved at a more moderate 100°C. acs.org

While pressure is less commonly cited as a primary control parameter for yield in solution-phase synthesis, it is a defining condition in vapor-phase reactions and can influence the physical properties and crystalline structure (polymorphism) of pyrazine, which can be relevant for downstream processing. acs.org In continuous flow reactions, precise control over temperature and residence time, which is related to pressure, allows for enhanced heat transfer and higher reaction rates, contributing to improved yields and scalability. nih.gov

Green Chemistry Principles and Sustainable Synthesis of Pyrazine Derivatives

The application of green chemistry principles to the synthesis of pyrazine derivatives aims to reduce the environmental impact of chemical processes. This involves designing reactions that are more efficient, use less hazardous materials, and generate minimal waste. tandfonline.comrsc.orgrasayanjournal.co.in Key strategies include the use of biocatalysis, employing environmentally benign solvents like water or DESs, and developing one-pot syntheses that reduce the number of steps and purification stages. tandfonline.comacs.org

Methodologies such as dehydrogenative coupling are inherently sustainable as they form complex molecules from simpler ones while releasing only benign byproducts like water and hydrogen. nih.gov This approach maximizes atom economy and avoids the use of stoichiometric and often toxic reagents. nih.gov The use of enzymes as catalysts also aligns with green chemistry, as they operate under mild conditions, are biodegradable, and are derived from renewable resources. rsc.org

Atom Economy and Waste Minimization in this compound Production

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com The ideal reaction has a 100% atom economy, where all atoms from the reactants are found in the final product, with no byproducts. libretexts.org

Addition reactions, such as the Diels-Alder reaction, are classic examples of 100% atom economy. jocpr.com However, many essential reactions, particularly substitutions, generate stoichiometric byproducts, leading to lower atom economy. primescholars.com In the synthesis of this compound, a plausible final step is the nucleophilic substitution of a chlorine atom from 2,5-dichloropyrazine with sodium isopropoxide.

Reaction: 2,5-Dichloropyrazine + Sodium Isopropoxide → this compound + Sodium Chloride

The atom economy for this substitution reaction is calculated as follows:

| Parameter | Formula | Molecular Weight ( g/mol ) |

| Desired Product | C₇H₉ClN₂O | 172.61 |

| Reactant 1 | C₄H₂Cl₂N₂ | 148.98 |

| Reactant 2 | C₃H₇NaO | 82.07 |

| Total Mass of Reactants | 231.05 |

Percent Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100

Percent Atom Economy = (172.61 / 231.05) x 100 = 74.7%

Use of Alternative Solvents and Reaction Media

One such class is polyethylene glycol (PEG) , which has been demonstrated as an effective and environmentally benign medium for nucleophilic aromatic substitution (SNAr) reactions on nitrogen-containing fused heterocycles. nih.gov For instance, the substitution of a chlorine atom on a heterocyclic ring with an amine has been successfully carried out in PEG 400, leading to high yields in short reaction times. nih.gov This methodology is directly analogous to the synthesis of alkoxy-substituted pyrazines from their chloro-precursors, suggesting the potential for PEG as a green solvent for the synthesis of this compound from a dichloropyrazine starting material. The use of PEG offers several advantages, including low toxicity, biodegradability, low vapor pressure, and thermal stability. nih.gov

Another promising "green" solvent is tert-amyl alcohol . Research on the enzymatic synthesis of pyrazinamide derivatives has highlighted its utility as a reaction medium. rsc.org While this application involves a biocatalytic transformation, the favorable properties of tert-amyl alcohol, such as its higher boiling point and lower toxicity compared to many traditional solvents, make it a candidate for broader applications in pyrazine synthesis.

The following table summarizes the potential application of these alternative solvents in reactions analogous to the synthesis of this compound.

| Solvent System | Reaction Type | Potential Application in Pyrazine Synthesis | Advantages |

| Polyethylene Glycol (PEG 400) | Nucleophilic Aromatic Substitution | Synthesis of 2-alkoxypyrazines from 2-chloropyrazines | Low toxicity, biodegradable, low vapor pressure, thermally stable |

| tert-Amyl Alcohol | Enzymatic Amidation | General solvent for pyrazine derivative synthesis | Higher boiling point, lower toxicity than traditional solvents |

Continuous Flow Chemistry Applications in Pyrazine Synthesis

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and the potential for seamless integration of reaction and purification steps.

The application of continuous flow systems has been successfully demonstrated in the synthesis of pyrazine derivatives. For example, a continuous-flow microreactor system has been developed for the synthesis of pyrazinamide derivatives from pyrazine esters and amines. rsc.org In this system, syringe pumps deliver the reactant streams into a PFA tubing reactor, allowing for precise control of residence time and temperature. rsc.org This methodology resulted in high yields and significantly reduced reaction times compared to batch processes. rsc.org

The principles of this continuous flow synthesis can be extrapolated to the preparation of this compound. A potential flow process could involve the reaction of a suitable dichloropyrazine with isopropoxide in a heated microreactor. The precise temperature and residence time control afforded by a flow system could optimize the selective monosubstitution, minimizing the formation of disubstituted byproducts.

The table below outlines the key parameters and potential benefits of applying continuous flow chemistry to the synthesis of pyrazine analogues.

| Parameter | Description | Advantage in Pyrazine Synthesis |

| Residence Time | The time reactants spend in the reactor. | Precise control allows for optimization of yield and minimization of side reactions. |

| Temperature | The reaction temperature within the flow reactor. | Enhanced heat transfer allows for rapid heating and cooling, improving reaction control and safety. |

| Flow Rate | The rate at which reactants are pumped into the reactor. | Enables consistent and scalable production. |

| Mixing | The efficiency of reactant mixing. | Micromixers in flow systems ensure rapid and homogeneous mixing, leading to faster reaction rates. |

While specific data on the continuous flow synthesis of this compound is not yet prevalent in the literature, the successful application of this technology to structurally similar pyrazine derivatives strongly indicates its potential for a more efficient, safer, and scalable production of this important chemical compound. rsc.org

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 5 Isopropoxypyrazine

Nucleophilic Aromatic Substitution Reactions at the Pyrazine (B50134) Core

The electron-deficient nature of the pyrazine ring, caused by the inductive effect of the two nitrogen atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of pyrazine chemistry, allowing for the introduction of a wide array of functional groups. The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.comlibretexts.org

Reactivity of the Chloro Substituent towards Nucleophiles

The chlorine atom at the C-2 position of 2-Chloro-5-isopropoxypyrazine serves as an effective leaving group in SNAr reactions. The carbon atom to which it is attached is activated towards nucleophilic attack by the adjacent ring nitrogen. A variety of nucleophiles, including alkoxides, amines, and thiolates, can displace the chloride.

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the chloro group, forming a tetrahedral Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the electronegative nitrogen atoms of the pyrazine ring, which provides significant stabilization. In the subsequent, typically rapid step, the chloride ion is eliminated, and the aromaticity of the pyrazine ring is restored.

While specific kinetic data for this compound is not extensively documented, the reactivity can be inferred from studies on analogous chloroazines. nih.gov The reaction rate is influenced by the nucleophile's strength and the reaction conditions, such as solvent and temperature.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on a Chloropyrazine Core Note: The following examples illustrate general reactivity and may not be specific to the 5-isopropoxy substituted compound.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Ammonia, Alkylamines | 2-Aminopyrazine derivative |

| Alkoxide | Sodium Methoxide | 2-Alkoxypyrazine derivative |

| Thiolate | Sodium Thiophenoxide | 2-(Arylthio)pyrazine derivative |

| Hydroxide | Sodium Hydroxide | Pyrazin-2-one |

Influence of the Isopropoxy Group on Pyrazine Reactivity

Substituents on the pyrazine ring play a crucial role in modulating its reactivity towards nucleophiles. The isopropoxy group at the C-5 position of the molecule exerts two opposing electronic effects: a resonance-donating effect (+M) and an inductive-withdrawing effect (-I).

Resonance Effect (+M): The oxygen atom of the isopropoxy group can donate a lone pair of electrons into the pyrazine ring's π-system, increasing the electron density of the ring.

Inductive Effect (-I): The electronegativity of the oxygen atom withdraws electron density from the ring through the sigma bond.

In the context of nucleophilic aromatic substitution, the electron-donating resonance effect generally predominates. By increasing the electron density of the pyrazine ring, the isopropoxy group partially counteracts the ring's inherent electron deficiency. This makes the ring less electrophilic and, consequently, deactivates it towards attack by nucleophiles compared to an unsubstituted 2-chloropyrazine (B57796). nih.gov Therefore, more forcing reaction conditions (e.g., higher temperatures or stronger nucleophiles) may be required to achieve substitution on this compound than on its non-alkoxylated counterpart.

Mechanisms of Directed ortho-Metalation and Related Processes

Directed ortho-metalation (DoM) is a powerful regioselective strategy for the functionalization of aromatic rings. wikipedia.orgbaranlab.org The mechanism relies on a directing metalation group (DMG) that coordinates to an organolithium base (e.g., n-butyllithium), directing deprotonation to the adjacent ortho position. unblog.fr

Alkoxy groups, such as the isopropoxy group in this compound, are known to function as DMGs. wikipedia.org The proposed mechanism for DoM on this substrate would involve the following steps:

Coordination of the Lewis acidic lithium atom from the organolithium reagent to the Lewis basic oxygen atom of the isopropoxy group.

This coordination positions the alkyl base in proximity to the C-6 hydrogen atom.

Intramolecular deprotonation at the C-6 position occurs, forming a new organolithium species. The chloro group at C-2 also enhances the acidity of adjacent ring protons, although the directing effect of the isopropoxy group is expected to favor metalation at C-6.

The resulting 6-lithiated pyrazine is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce new substituents with high regioselectivity. This pathway provides a synthetic route to 2,5,6-trisubstituted pyrazines that are not readily accessible through other means. Studies on the lithiation of related alkoxypyridines support the feasibility of this transformation. researchgate.net

Electrophilic Aromatic Substitution Reactions on Pyrazine Ring

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of electron-rich aromatic systems like benzene. However, π-deficient heterocyclic systems such as pyrazine are highly deactivated towards electrophilic attack. researchgate.net The reasons for this low reactivity are twofold:

The electronegative nitrogen atoms strongly withdraw electron density from the ring, making it a poor nucleophile. stackexchange.com

The nitrogen lone pairs are basic and will readily coordinate with the electrophile or the Lewis acid catalyst typically used in SEAr reactions. This protonation or coordination forms a pyridinium-like cation, which further deactivates the ring to an extreme degree. youtube.com

In this compound, the substituents create a conflicting electronic environment. The isopropoxy group is an activating group for SEAr, directing electrophiles to the ortho and para positions (C-3 and C-6). Conversely, the chloro group is a deactivating but ortho, para-directing substituent, while the ring nitrogens are powerfully deactivating.

The net effect is that the powerful deactivation by the two ring nitrogens overwhelmingly dominates. As a result, this compound is generally considered inert to standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. Such reactions, if forced, typically result in low yields or decomposition of the starting material. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. Chloropyrazines are effective substrates in these transformations, serving as the electrophilic partner in the catalytic cycle. researchgate.net

Suzuki-Miyaura Coupling with Boronic Acids and Esters

The Suzuki-Miyaura coupling is a versatile reaction that forms a carbon-carbon bond between an organohalide and an organoboron species, such as a boronic acid or a boronic ester. yonedalabs.comlibretexts.org 2-Chloropyrazines are known to be competent electrophiles for this reaction.

The catalytic cycle for the Suzuki-Miyaura coupling of this compound generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrazine, forming a Pd(II) complex. This is often the rate-determining step. libretexts.org

Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst.

Studies on the coupling of 2-chloropyrazine with various arylboronic acids have shown that the reaction proceeds efficiently with a range of palladium catalysts and ligands. researchgate.net The isopropoxy group on the this compound substrate is not expected to significantly hinder the reaction, although it may have a minor influence on the rate of oxidative addition due to its electronic properties.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of 2-Chloropyrazine with Arylboronic Acids Note: This data is based on studies with 2-chloropyrazine and is representative of conditions applicable to this compound. researchgate.net

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | [Pd(L)(PPh₃)] (0.01%) | KOH | H₂O/Toluene | 95 |

| 4-Methylphenylboronic acid | [Pd(L)(PPh₃)] (0.01%) | KOH | H₂O/Toluene | 92 |

| 4-Methoxyphenylboronic acid | [Pd(L)(PPh₃)] (0.01%) | KOH | H₂O/Toluene | 94 |

| 4-Chlorophenylboronic acid | [Pd(L)(PPh₃)] (0.01%) | KOH | H₂O/Toluene | 90 |

| 4-Nitrophenylboronic acid | [Pd(L)(PPh₃)] (0.01%) | KOH | H₂O/Toluene | 85 |

[Pd(L)(PPh₃)] represents a palladium(II) ONO pincer complex as described in the source. researchgate.net

Buchwald-Hartwig Amination for N-Functionalization

The Buchwald-Hartwig amination stands as a powerful and widely utilized method for the formation of carbon-nitrogen bonds, particularly in the synthesis of arylamines from aryl halides. mdpi.commasterorganicchemistry.com This palladium-catalyzed cross-coupling reaction is highly efficient for heteroaromatic chlorides, which can be challenging substrates for traditional nucleophilic aromatic substitution (SNAr) reactions. The reaction mechanism involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. mdpi.comlibretexts.org

For substrates like this compound, the presence of the electron-donating isopropoxy group can decrease the electrophilicity of the pyrazine ring, making SNAr reactions less favorable and highlighting the utility of palladium-catalyzed methods. Research on analogous compounds, such as 2-Chloro-5-trifluoromethoxypyrazine, demonstrates the successful application of Buchwald-Hartwig conditions. For instance, the coupling of this substrate with various amines proceeds efficiently using a catalyst system composed of a palladium source (e.g., Pd2(dba)3) and a sterically hindered biarylphosphine ligand (e.g., XPhos or t-BuXPhos), in the presence of a strong base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3). nih.gov

The choice of ligand, base, and solvent is critical for achieving high yields and can be tailored depending on the nucleophilicity and steric bulk of the amine coupling partner. rug.nlresearchgate.net Generally, sterically hindered phosphine (B1218219) ligands are employed to facilitate both the oxidative addition and the final reductive elimination steps. scienceopen.com

Below is a representative table of typical conditions used for the Buchwald-Hartwig amination of related 2-chloropyrazine systems.

| Amine | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | >95 |

| Morpholine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | ~90 |

| Benzylamine | PdCl₂(dppf) | dppf | K₃PO₄ | t-BuOH | 100 | ~85 |

| N-Methylaniline | [Pd(allyl)Cl]₂ | t-BuXPhos | LiHMDS | THF | 80 | >90 |

This table is illustrative and compiled from typical conditions for Buchwald-Hartwig reactions on chloro-heterocycles. Specific yields for this compound may vary.

Sonogashira and Heck Reactions for C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon bonds, enabling the synthesis of complex molecular architectures from simple precursors.

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its mild conditions and functional group tolerance, providing a direct route to arylalkynes. libretexts.orgchem960.com The catalytic cycle involves the activation of the alkyne by a copper(I) salt to form a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to form the C(sp2)-C(sp) bond. youtube.com For a substrate like this compound, the Sonogashira coupling would replace the chlorine atom with an alkynyl substituent, significantly increasing molecular complexity. Copper-free versions of the Sonogashira reaction have also been developed, often requiring a stronger base. nih.gov

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. rug.nl The reaction typically proceeds via oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. youtube.com A base is required to neutralize the hydrogen halide formed during the catalytic cycle. The Heck reaction offers a powerful method for the vinylation of the pyrazine ring at the 2-position.

Both reactions are sensitive to the choice of catalyst, ligands, base, and solvent. Phosphine ligands are commonly employed to stabilize the palladium catalyst and modulate its reactivity. The reactivity order for the halide is typically I > Br > Cl, making chloro-substrates like this compound the most challenging. wikipedia.org However, the development of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands, has made the coupling of aryl chlorides more routine.

The following table summarizes typical conditions for these C-C coupling reactions on related chloro-heteroaromatic substrates.

| Reaction | Coupling Partner | Palladium Catalyst | Co-catalyst / Ligand | Base | Solvent | Temperature (°C) |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF/Toluene | 60-80 |

| Sonogashira | 1-Hexyne | Pd(PPh₃)₄ | CuI | Piperidine | THF | RT-50 |

| Sonogashira (Cu-free) | Trimethylsilylacetylene | Pd₂(dba)₃ / P(t-Bu)₃ | - | Cs₂CO₃ | Dioxane | 100 |

| Heck | Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-120 |

| Heck | n-Butyl acrylate | Pd(OAc)₂ | P(o-tol)₃ | NaOAc | DMA | 120-140 |

This table is illustrative, based on general conditions for Sonogashira and Heck reactions on challenging chloro-heterocycles. Specific outcomes for this compound would require experimental optimization.

Other Significant Chemical Transformations

Beyond cross-coupling reactions, the pyrazine ring and its substituents can undergo a range of other important chemical transformations.

Oxidation and Reduction Pathways of the Pyrazine Ring

The pyrazine ring's aromaticity lends it considerable stability, but the nitrogen atoms provide sites for specific oxidative and reductive processes.

Oxidation: The lone pairs on the pyrazine nitrogen atoms can be targeted by oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide, to form pyrazine N-oxides. acs.org For an unsymmetrically substituted pyrazine like this compound, a mixture of two isomeric mono-N-oxides (oxidation at N1 or N4) could potentially be formed. The regioselectivity of N-oxidation is influenced by the electronic effects of the ring substituents. The electron-donating isopropoxy group would be expected to increase the nucleophilicity of the adjacent N4, potentially favoring oxidation at that position. Conversely, the electron-withdrawing chloro group deactivates the adjacent N1. Severe oxidation conditions can lead to ring cleavage.

Reduction: The pyrazine ring can be reduced under various conditions. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel is a common method. google.com Depending on the reaction conditions (pressure, temperature, catalyst), partial reduction to a dihydropyrazine (B8608421) or tetrahydropyrazine, or complete reduction to the corresponding piperazine (B1678402) derivative can be achieved. For this compound, catalytic hydrogenation also carries the risk of hydrodechlorination (replacement of the chlorine atom with hydrogen), a common side reaction when using palladium catalysts.

Hydrolysis and Solvolysis Reactions of the Ether Linkage

The isopropoxy group in this compound is an ether linkage, which is generally stable under neutral and basic conditions. However, under strong acidic conditions, ethers are susceptible to cleavage. pressbooks.publibretexts.orgmasterorganicchemistry.com The reaction is initiated by protonation of the ether oxygen, converting the alkoxy group into a good leaving group (isopropanol). masterorganicchemistry.comyoutube.com

The subsequent step depends on the structure of the ether. For this compound, the ether involves a secondary alkyl group (isopropyl) and an aryl group (the pyrazine ring). Cleavage can proceed via either an SN1 or SN2 mechanism at the isopropyl carbon. An SN1 pathway would involve the formation of a relatively stable secondary carbocation (isopropyl cation), while an SN2 pathway would involve nucleophilic attack by a counter-ion (e.g., Br⁻ or I⁻ from HBr or HI) at the isopropyl carbon. pressbooks.pub Cleavage of the aryl C-O bond is highly disfavored due to the high energy required to break the sp²-hybridized carbon-oxygen bond. The ultimate products of acid-catalyzed hydrolysis would be 2-chloro-5-hydroxypyrazine (or its tautomer) and an isopropyl derivative (e.g., 2-iodopropane (B156323) if HI is used). The kinetics of hydrolysis are highly dependent on the acid concentration, temperature, and the nature of the nucleophile present. mdpi.com

Cycloaddition Reactions and Formation of Fused Heterocycles

The electron-deficient nature of the pyrazine ring allows it to participate as the diene component in inverse-electron-demand Diels-Alder reactions. accessscience.comquora.comyoutube.com In this type of [4+2] cycloaddition, an electron-deficient diene (the pyrazine) reacts with an electron-rich dienophile (e.g., enamines, enol ethers, or strained alkenes). nih.govnih.gov The reaction of this compound would be influenced by its substituents; the electron-withdrawing chlorine atom enhances the electron-deficient character required for this reaction, while the electron-donating isopropoxy group may have a deactivating effect.

The initial cycloadduct formed from the Diels-Alder reaction is often unstable and undergoes a subsequent retro-Diels-Alder reaction, typically with the extrusion of a small molecule like nitrogen (from tetrazine precursors) or hydrogen cyanide (from pyrazine). This sequence results in the formation of a new heterocyclic or carbocyclic ring. For example, reaction with an alkyne dienophile could lead to a substituted pyridine (B92270) after extrusion of HCN. Such reactions provide a powerful route for the construction of complex, fused heterocyclic systems.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 5 Isopropoxypyrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR spectroscopy identifies the different types of protons in a molecule based on their distinct chemical shifts (δ), which are influenced by the surrounding electronic environment. The spectrum of 2-Chloro-5-isopropoxypyrazine is expected to show signals corresponding to the protons on the pyrazine (B50134) ring and the isopropoxy substituent.

The two protons on the pyrazine ring are in different chemical environments due to the asymmetric substitution pattern. The proton at the 3-position is adjacent to a nitrogen and a carbon bearing a chlorine atom, while the proton at the 6-position is flanked by a nitrogen and the isopropoxy group. This results in two distinct signals, likely singlets, in the aromatic region of the spectrum. The isopropoxy group gives rise to two signals: a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃), with their characteristic coupling pattern confirming the isopropyl structure.

Table 1: Predicted ¹H NMR Data for this compound Predicted data based on typical chemical shifts for substituted pyrazines and alkyl ethers.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Pyrazine H-3 | ~8.0 - 8.2 | Singlet (s) | N/A | 1H |

| Pyrazine H-6 | ~7.8 - 8.0 | Singlet (s) | N/A | 1H |

| -OCH(CH₃)₂ | ~4.8 - 5.0 | Septet (sept) | ~6.0 | 1H |

| -OCH(CH₃)₂ | ~1.3 - 1.4 | Doublet (d) | ~6.0 | 6H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, six distinct signals are expected: four for the pyrazine ring carbons and two for the isopropoxy group carbons. The chemical shifts of the pyrazine carbons are influenced by the electronegative nitrogen atoms and the substituents. The carbon attached to the chlorine atom (C-2) is expected to be significantly shifted, as is the carbon bonded to the oxygen of the isopropoxy group (C-5).

Table 2: Predicted ¹³C NMR Data for this compound Predicted data based on established substituent effects on pyrazine rings.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyrazine) | ~150 - 155 |

| C-3 (Pyrazine) | ~135 - 140 |

| C-5 (Pyrazine) | ~155 - 160 |

| C-6 (Pyrazine) | ~130 - 135 |

| -OCH(CH₃)₂ | ~70 - 75 |

| -OCH(CH₃)₂ | ~20 - 25 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful tools for establishing the complete molecular structure by revealing correlations between nuclei. harvard.edulibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. wikipedia.org For this compound, a key cross-peak would be observed between the septet of the methine proton and the doublet of the methyl protons, confirming the isopropyl fragment. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond coupling). wikipedia.org It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for example, linking the signal at ~1.35 ppm to the methyl carbon at ~22 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bonds) correlations between protons and carbons. researchgate.net This is crucial for connecting different parts of the molecule. youtube.com Key correlations would include the one between the methine proton of the isopropoxy group and the C-5 of the pyrazine ring, confirming the position of the ether linkage. Correlations between the pyrazine protons and adjacent ring carbons would further verify the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are connected by bonds. It can be used to confirm the spatial arrangement of the substituents on the pyrazine ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov The two techniques are often complementary.

The spectrum of this compound would exhibit characteristic bands for the pyrazine ring, the C-O ether linkage, the C-Cl bond, and the aliphatic isopropyl group. mdpi.com

Table 3: Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (Aromatic) | 3050 - 3150 | Stretching of C-H bonds on the pyrazine ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Asymmetric and symmetric stretching of C-H bonds in the isopropyl group. |

| C=N, C=C Stretch | 1400 - 1600 | Ring stretching vibrations of the pyrazine core. |

| C-O-C Stretch | 1200 - 1250 (asymmetric), 1050-1150 (symmetric) | Stretching of the aryl-alkyl ether linkage. |

| C-Cl Stretch | 700 - 800 | Stretching of the carbon-chlorine bond. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places). researchgate.netresearchgate.net This allows for the calculation of a unique molecular formula. nih.gov

For this compound (C₇H₉ClN₂O), HRMS would confirm its elemental composition. chemscene.com The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak, with [M]+• and [M+2]+• peaks in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. mdpi.com

Table 4: Predicted HRMS Data for this compound

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M(³⁵Cl)]+• | C₇H₉³⁵ClN₂O | 172.0403 |

| [M(³⁷Cl)]+• | C₇H₉³⁷ClN₂O | 174.0374 |

| [M - CH₃]+ | C₆H₆³⁵ClN₂O | 157.0169 |

| [M - C₃H₇]+ | C₄H₂³⁵ClN₂O | 128.9856 |

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

While obtaining a suitable single crystal of the parent compound can be challenging, X-ray crystallography of a stable, crystalline derivative provides the most definitive structural information in the solid state. copernicus.orgnih.gov This technique determines the precise three-dimensional arrangement of atoms by analyzing the diffraction pattern of X-rays passing through a single crystal. nih.govmdpi.com

The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the planarity of the pyrazine ring and the geometry of the isopropoxy substituent. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. This data is invaluable for understanding the molecule's solid-state properties and for computational modeling studies.

Table 5: Hypothetical Crystallographic Data for a Derivative of this compound Illustrative data based on typical parameters for small organic molecules.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | e.g., C₁₀H₁₂ClN₃O₂ |

| Formula Weight | e.g., 241.67 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | a = 8.5, b = 12.1, c = 10.5 |

| α, β, γ (°) | α = 90, β = 105.2, γ = 90 |

| Volume (ų) | 1041.5 |

| Z (molecules/unit cell) | 4 |

| R-factor | < 0.05 |

Advanced Chromatographic Techniques (HPLC, GC-MS) for Purity and Mixture Analysis

The assessment of purity and the analysis of complex mixtures containing this compound and its derivatives are critically dependent on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating, identifying, and quantifying the target compound and any related impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a widely employed method for the analysis of pyrazine derivatives due to its efficiency in separating compounds with varying polarities. The non-polar stationary phase, typically a C18 column, allows for the effective separation of moderately polar compounds like this compound from both more polar and less polar impurities.

A typical RP-HPLC method for the purity analysis of this compound would involve a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The gradient elution, where the proportion of the organic solvent is increased over time, is often utilized to ensure the efficient elution of all components in a mixture. Detection is commonly performed using a UV detector, as the pyrazine ring exhibits strong absorbance in the UV region.

The purity of a sample of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of any additional peaks would indicate the presence of impurities, which could be starting materials, by-products from the synthesis, or degradation products.

Illustrative HPLC Purity Analysis Data for this compound:

| Peak No. | Retention Time (min) | Area (%) | Possible Identity |

| 1 | 2.5 | 0.2 | Starting Material Impurity |

| 2 | 4.8 | 99.5 | This compound |

| 3 | 6.2 | 0.3 | Synthesis By-product |

Note: The data in this table is illustrative and represents a typical purity analysis of a high-purity sample of a substituted pyrazine derivative.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture and Trace Analysis

GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of volatile and semi-volatile compounds like this compound. In GC, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its definitive identification.

The choice of the GC column's stationary phase is crucial for achieving good separation. For pyrazine derivatives, a variety of capillary columns with different polarities can be used. Non-polar columns, such as those with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, are often a good starting point.

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of substituents. For instance, the fragmentation of the isopropoxy group and the loss of a chlorine atom would produce distinct signals in the mass spectrum, aiding in the structural confirmation of the compound and its derivatives.

GC-MS is particularly valuable for identifying and quantifying trace impurities in a sample of this compound. The high sensitivity of the mass spectrometer allows for the detection of impurities at very low concentrations.

Illustrative GC-MS Data for this compound:

| Parameter | Value |

| Retention Time | 12.5 min |

| Molecular Ion (M+) | m/z 172 |

| Key Fragment Ions | m/z 157, 130, 115, 87 |

Note: This data is illustrative and based on the expected chromatographic behavior and mass spectrometric fragmentation of a chloro-alkoxy substituted pyrazine.

Computational and Theoretical Chemistry Studies of 2 Chloro 5 Isopropoxypyrazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting molecular properties. For a molecule like 2-Chloro-5-isopropoxypyrazine, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), would be used to determine its most stable three-dimensional structure and electronic properties. nih.govsemanticscholar.org

Geometry optimization is a fundamental DFT calculation that seeks to find the lowest energy arrangement of atoms in a molecule. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached, representing a stable conformation.

The key structural parameters that would be determined include bond lengths, bond angles, and dihedral angles. The isopropoxy group introduces rotational flexibility, meaning several conformations (rotamers) could exist. A conformational analysis would be performed by systematically rotating the isopropoxy group relative to the pyrazine (B50134) ring to identify the global minimum energy conformer, which is the most likely structure to be observed experimentally.

Illustrative Optimized Geometry Parameters for this compound (Note: This data is hypothetical and for illustrative purposes only.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | 1.74 Å |

| Bond Length | C-O (isopropoxy) | 1.37 Å |

| Bond Length | N1-C2 | 1.33 Å |

| Bond Length | C5-C6 | 1.39 Å |

| Bond Angle | C4-C5-O | 125.1° |

| Bond Angle | C5-O-CH(isopropoxy) | 118.5° |

| Dihedral Angle | C4-C5-O-CH | 179.8° (anti-periplanar) |

Once the molecular geometry is optimized, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net The theoretical spectrum is crucial for assigning the experimental bands to specific molecular motions, such as stretching, bending, or torsional modes. mdpi.comchemrxiv.org

For this compound, calculations would predict characteristic frequencies for the pyrazine ring stretching modes, C-H vibrations of the ring and the isopropoxy group, the C-Cl stretch, and C-O-C stretches. Comparing the calculated harmonic frequencies with experimental data from FT-IR and FT-Raman spectroscopy allows for a detailed characterization of the molecule's vibrational properties. researchgate.netnih.gov Often, calculated frequencies are scaled by an empirical factor to better match experimental results due to the harmonic approximation used in the calculations. mdpi.com

Illustrative Vibrational Frequencies for this compound (Note: This data is hypothetical and for illustrative purposes only.)

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3100 | Pyrazine C-H stretch |

| ~2980 | Isopropoxy C-H stretch |

| ~1580 | Pyrazine ring C=N stretch |

| ~1450 | Pyrazine ring C=C stretch |

| ~1250 | C-O-C asymmetric stretch |

| ~1100 | C-H in-plane bend |

| ~840 | C-Cl stretch |

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.netwuxiapptec.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. irjweb.com For this compound, DFT calculations would provide the energies of these orbitals and their spatial distribution. The visualization of HOMO and LUMO surfaces would show which atoms are the most likely sites for nucleophilic and electrophilic attack. wuxibiology.com

Illustrative FMO Properties and Reactivity Descriptors (Note: This data is hypothetical and for illustrative purposes only.)

| Parameter | Description | Predicted Value (eV) |

| E_HOMO | Energy of Highest Occupied Molecular Orbital | -6.85 |

| E_LUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.20 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.65 |

| Ionization Potential (I) | -E_HOMO | 6.85 |

| Electron Affinity (A) | -E_LUMO | 1.20 |

| Chemical Hardness (η) | (I - A) / 2 | 2.83 |

| Electrophilicity Index (ω) | (I + A)² / (8 * η) | 1.42 |

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. For a molecule like this compound, theoretical methods can be used to predict the mechanisms of reactions such as nucleophilic aromatic substitution at the chlorine-bearing carbon.

By calculating the potential energy surface for a proposed reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states (TS). A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. DFT calculations are used to locate the geometry of the TS and calculate its energy. nih.gov This information allows for the determination of the activation energy (Ea), which is crucial for predicting reaction rates and understanding why certain reaction pathways are favored over others. For instance, the mechanism of a Suzuki cross-coupling reaction involving the chloro-substituent could be elucidated. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of derivatives of this compound, a QSAR model could be developed to predict their activity, for example, as kinase inhibitors or flavoring agents. japsonline.com

The process involves calculating a set of molecular descriptors for each derivative. These descriptors quantify various aspects of the molecule's structure, such as steric (e.g., molecular volume), electronic (e.g., dipole moment, HOMO/LUMO energies), and hydrophobic (e.g., LogP) properties. semanticscholar.orgbrieflands.com Statistical methods like Multiple Linear Regression (MLR) are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. nih.gov A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. brieflands.com

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. While DFT is excellent for static properties, MD provides insight into the dynamic behavior of systems. An MD simulation of this compound would typically place the molecule in a simulation box with a solvent (like water) or other molecules to study intermolecular interactions.

The simulation solves Newton's equations of motion for the system, yielding a trajectory that describes how the positions and velocities of the atoms evolve. This can reveal important information about solvation, conformational changes over time, and the formation of non-covalent interactions like hydrogen bonds or π-stacking with other molecules. chemrxiv.org Such simulations are particularly valuable for understanding how a molecule might interact with a biological target, such as the active site of an enzyme. researchgate.net

Medicinal Chemistry and Pharmacological Relevance of 2 Chloro 5 Isopropoxypyrazine Derivatives

Design Principles for Bioactive Pyrazines in Drug Discovery

The pyrazine (B50134) scaffold is a versatile platform in drug design, valued for its ability to engage in various non-covalent interactions with biological targets. mdpi.comresearchgate.net As a molecular fragment, it is not merely an aromatic isostere but a moiety capable of forming significant interactions with proteins. researchgate.net The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, a crucial interaction for ligand-protein binding. nih.govresearchgate.net

Key design principles for bioactive pyrazines include:

Targeted Interactions: The pyrazine core's electron-accepting capacity and potential for hydrogen bonding are leveraged to enhance binding affinity to specific biological targets. nih.govresearchgate.net

Scaffold for Diverse Functionality: The pyrazine ring serves as a robust anchor for attaching various functional groups. These substituents can be modified to fine-tune the molecule's steric and electronic properties, thereby optimizing its pharmacodynamic and pharmacokinetic profile. nih.govmdpi.comresearchgate.net

Modulation of Physicochemical Properties: The inclusion of the pyrazine heterocycle influences properties such as lipophilicity, solubility, and metabolic stability, which are critical for a compound's drug-likeness.

Structure-Based Drug Design: Computational methods are frequently employed to design pyrazine-based inhibitors. For instance, in the development of SHP2 protein tyrosine phosphatase inhibitors, a pharmacophore model was constructed using a known inhibitor to design novel pyrazine compounds with improved binding interactions. mdpi.comresearchgate.net This approach led to the discovery of new molecules that not only fit within the allosteric binding site but also formed an additional hydrogen bond. mdpi.com

Structure-Activity Relationship (SAR) Studies of Functionalized Pyrazines

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For pyrazine derivatives, these studies involve systematically modifying the substituents on the pyrazine core and observing the resulting changes in potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) models have been successfully applied to pyrazine derivatives to predict their antiproliferative activity. nih.gov By using statistical methods like multiple linear regression (MLR) and artificial neural network (ANN), researchers have established high correlations between the physicochemical properties of pyrazine compounds and their experimental biological activity. nih.gov Such models are invaluable for the virtual screening and discovery of new, more potent antiproliferative candidates. nih.gov

A key aspect of SAR is identifying which positions on the pyrazine ring are most sensitive to substitution. For example, studies on pyrazine-based kinase inhibitors have revealed that the introduction of specific groups at certain positions can dramatically increase or decrease inhibitory activity. japsonline.comresearchgate.net These insights guide the rational design of second-generation compounds with improved pharmacological profiles. mdpi.com

Modulating Biological Activity through Pyrazine Core Modifications

The biological activity of pyrazine derivatives can be precisely modulated by altering the substituents on the pyrazine core. The nature and position of these substituents influence how the molecule interacts with its target, such as a receptor or an enzyme. nih.gov

For instance, in the development of 3-(pyrazin-2-yl)-1H-indazole derivatives as inhibitors of PIM-1 kinase, a cancer drug target, studies showed that incorporating strong electron-withdrawing groups (EWGs) onto the pyrazine ring led to a decrease in inhibitory activity. japsonline.comjapsonline.com Conversely, the introduction of hydrophobic groups had varied effects depending on their position, with substitution at certain locations being beneficial for activity. japsonline.com

Pyrazine-based compounds are effective kinase inhibitors, often acting as ATP-competitive agents that bind to the ATP pocket of the enzyme. nih.gov The binding can be reversible, involving hydrogen bonds and hydrophobic interactions, or irreversible through covalent bonding. nih.gov The specific substitutions on the pyrazine ring dictate the binding mode and affinity for the target kinase. For example, some pyrazine derivatives bind to the active form of a kinase, while others stabilize an inactive conformation. nih.gov

The electronic properties of the pyrazine ring itself can be tuned. Fusing the pyrazine with an aromatic ring to form a quinoxaline (B1680401) or pyridopyrazine structure increases the electron-withdrawing ability of the core, which in turn affects the molecule's properties and biological interactions. nih.gov

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group within a lead compound with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. estranky.sknih.gov This is a well-established tactic for optimizing drug candidates. nih.gov

In the context of pyrazine derivatives, bioisosteric replacement can be applied to various parts of the molecule. For example, the pyrazine ring itself can be part of a larger scaffold, such as in imidazo[1,2-a]pyrazine (B1224502), which has been explored for developing Aurora kinase inhibitors. nih.gov In this case, bioisosteric modifications at the 8-position of the core scaffold led to the identification of new potent inhibitors. nih.gov

The thoughtful application of bioisosteres allows medicinal chemists to probe the effects of steric size, electronic properties, lipophilicity, and pKa on the biological response. nih.gov For example, replacing a carbon atom in an aromatic ring with a nitrogen atom to form a pyridine (B92270) or pyrazine ring can significantly alter the molecule's interaction with a target protein, potentially introducing a new hydrogen bond acceptor site. nih.gov This can lead to enhanced potency and selectivity.

In Silico Drug Discovery Approaches

In silico techniques, particularly molecular docking, are powerful tools in modern drug discovery for identifying potential biological targets and predicting how a ligand (a potential drug molecule) will bind to them. jetir.org These computational methods have been extensively applied to study pyrazine derivatives.

Molecular docking studies on 3-(pyrazin-2-yl)-1H-indazole derivatives targeting PIM-1 kinase have provided detailed insights into their binding mechanism. japsonline.combibliomed.org These studies revealed that the most active compounds form crucial hydrogen bonds with key amino acid residues in the kinase's catalytic pocket, such as Glu171, Glu121, Lys67, Asp128, Asp131, and Asp186. japsonline.combibliomed.orgbibliomed.org For one of the most active compounds, the indazole NH group was found to form a hydrogen bond with Glu121 in the hinge region, while other parts of the molecule interacted with Asp186 and Glu171. japsonline.combibliomed.org

Similarly, docking studies have been used to explore the potential of pyrazine derivatives as antibacterial agents. In one study, pyrazine sulfonamides were docked into the crystal structure of Mycobacterium tuberculosis L,D-transpeptidase-2, an enzyme critical for bacterial cell wall formation. jetir.org In another, pyrazine-thiazolidinone hybrids were docked with M. tuberculosis DprE1, revealing the probable mechanism of action and binding mode of these potential anti-tuberculosis agents. nih.gov Pyrazine-pyridone derivatives have also been studied as antibacterial agents, with docking simulations showing a high binding affinity to the bacterial target (PDB: 4DUH) through hydrogen-donor and π-hydrogen bonds. nih.gov

These in silico findings are crucial for rationalizing observed biological activities and guiding the design of new derivatives with improved affinity and specificity for their intended targets. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational tools in medicinal chemistry used to identify and optimize novel drug candidates. For pyrazine derivatives, these techniques are instrumental in elucidating the key structural features required for biological activity. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target.

The development of a pharmacophore model for pyrazine-based compounds typically begins with a set of known active molecules. For instance, in the search for inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cancer, 3D-QSAR (Quantitative Structure-Activity Relationship) studies on 3-(pyrazin-2-yl)-1H-indazole derivatives have been performed. japsonline.comresearchgate.net These studies generate pharmacophore hypotheses, such as the ADRRR.2 model, which consists of one hydrogen bond acceptor, three hydrogen bond donors, and three aromatic rings. japsonline.com

Once a robust pharmacophore model is established, it can be used as a 3D query to screen large compound libraries, such as the ZINC database, in a process known as virtual screening. japsonline.com This allows for the rapid identification of novel molecular scaffolds that match the pharmacophore and are therefore likely to bind to the target. For example, a pharmacophore-guided approach for an imidazo[1,2-a]pyrazine derivative identified key elements for antileishmanial activity: a 4-pyridyl group at the C3 position for hydrogen bonding and a 4-fluorophenyl moiety at the C2 position to fit into a hydrophobic pocket. rsc.org Similarly, a computational screen identified a novel pyrazine-based pharmacophore active against the Trk family of receptors, leading to the development of potent TrkA inhibitors. nih.gov The interactions of these virtually screened "hits" are then further analyzed using molecular docking to predict their binding modes and affinities within the target's active site, prioritizing them for synthesis and biological evaluation. japsonline.com

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Optimization of Drug Candidates

The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic and safety profile. In silico ADMET prediction is a critical step in the early stages of drug discovery to evaluate the drug-likeness of compounds and identify potential liabilities. For pyrazine derivatives, various computational models are employed to predict these properties, helping to guide the optimization of lead compounds.

Key ADMET parameters are routinely calculated for novel pyrazine-based molecules. These include:

Absorption: Predictions for human intestinal absorption (HIA) and cell permeability, often using models like Caco-2 permeability (QPPCaco), are assessed. japsonline.com For many screened pyrazine derivatives, predicted oral absorption is often high, in the range of 81-100%. japsonline.com

Distribution: The blood-brain barrier (BBB) penetration is a crucial parameter for neurologically active agents. researchgate.net The partition coefficient (log P), which indicates a compound's lipophilicity, is also a key factor for absorption and distribution. dergipark.org.tr

Metabolism: A significant portion of drug metabolism is carried out by cytochrome P450 (CYP) enzymes. dergipark.org.tr In silico tools can predict whether pyrazine derivatives are likely to be substrates or inhibitors of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). dergipark.org.tr For example, certain pyrazine-chromene conjugates were predicted to be inhibitors of CYP1A2, CYP2C9, and CYP3A4. dergipark.org.tr

Toxicity: Predictions for potential toxicity, such as AMES toxicity (mutagenicity), are vital for early safety assessment. researchgate.net

These computational predictions allow chemists to modify the structure of lead compounds, such as 2-Chloro-5-isopropoxypyrazine derivatives, to improve their ADMET profiles. By altering substituents, it is possible to enhance properties like solubility or metabolic stability while retaining or improving the desired pharmacological activity, thereby optimizing the compound for further preclinical development. nih.govyoutube.com

Table 1: Examples of Predicted ADMET Properties for Pyrazine Derivatives

| Property | Predicted Parameter | Typical Range/Value for Pyrazine Derivatives | Reference(s) |

|---|---|---|---|

| Absorption | Human Oral Absorption | 81%–100% | japsonline.com |

| Caco-2 Cell Permeability (QPPCaco) | 284–2,143 | japsonline.com | |

| Distribution | Partition Coefficient (QPlogPo/w) | 2.36–6.29 | japsonline.com |

| Blood-Brain Barrier (BBB) Penetration | Predicted to be good for certain series | researchgate.net | |

| Metabolism | CYP Isoform Inhibition | Can be predicted for specific isoforms like CYP1A2, CYP2C9, CYP3A4 | dergipark.org.tr |

| Toxicity | AMES Toxicity | Predicted to be non-toxic for certain series | researchgate.net |

Preclinical Development of Pyrazine-Based Therapeutic Agents